molecular formula C12H9N3O B3060784 3-(1H-1,3-benzimidazol-2-yl)-2(1H)-pyridinone CAS No. 842149-97-7

3-(1H-1,3-benzimidazol-2-yl)-2(1H)-pyridinone

Cat. No.: B3060784
CAS No.: 842149-97-7
M. Wt: 211.22 g/mol
InChI Key: MCWLTPVWCCSFBD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(1H-1,3-Benzimidazol-2-yl)-2(1H)-pyridinone is a chemical compound of significant interest in medicinal chemistry and oncological research, primarily due to its incorporation of the privileged benzimidazole scaffold. The benzimidazole pharmacophore is a key structural motif in numerous therapeutic agents because its structure resembles naturally occurring purine nucleotides, allowing it to interact effectively with various biopolymers in biological systems . This compound is hypothesized to exhibit a range of bioactivities based on the known properties of its structural analogs. Related benzimidazole-pyridinone hybrids have been investigated for their potential to interact with critical cellular targets, including DNA topoisomerases, protein kinases, and poly(ADP-ribose) polymerase (PARP) . The mechanism of action for such compounds can involve forming multiple hydrogen bonds, amide-ring interactions, and pi-bonds with target receptors, leading to effects such as enzyme inhibition or DNA intercalation . Given the demonstrated utility of benzimidazole derivatives in targeted cancer therapy, this compound serves as a valuable precursor or intermediate for researchers developing novel small-molecule inhibitors. It is intended for use in hit-to-lead optimization campaigns, biochemical assay development, and structure-activity relationship (SAR) studies. This product is For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

IUPAC Name

3-(1H-benzimidazol-2-yl)-1H-pyridin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9N3O/c16-12-8(4-3-7-13-12)11-14-9-5-1-2-6-10(9)15-11/h1-7H,(H,13,16)(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCWLTPVWCCSFBD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)NC(=N2)C3=CC=CNC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20420605
Record name 3-(1H-1,3-benzimidazol-2-yl)-2(1H)-pyridinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20420605
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

211.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>31.7 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49666687
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

842149-97-7
Record name 3-(1H-1,3-benzimidazol-2-yl)-2(1H)-pyridinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20420605
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1H-1,3-benzimidazol-2-yl)-2(1H)-pyridinone typically involves the condensation of 2-aminobenzimidazole with a suitable pyridinone derivative. The reaction is usually carried out in the presence of a dehydrating agent such as phosphorus oxychloride or thionyl chloride, which facilitates the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve a continuous flow process to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions such as temperature, pressure, and reagent concentration are crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, often facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The benzimidazole and pyridinone moieties can participate in nucleophilic substitution reactions, where substituents on the aromatic rings can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Halogenated compounds, nucleophiles such as amines or thiols.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with hydrogenated functional groups.

    Substitution: Substituted derivatives with new functional groups replacing the original ones.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including antimicrobial, antiviral, and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 3-(1H-1,3-benzimidazol-2-yl)-2(1H)-pyridinone depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The compound’s structure allows it to form hydrogen bonds and other interactions with biological macromolecules, influencing their function and activity.

Comparison with Similar Compounds

Table 1: Comparative Analysis of Structural Analogs

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Biological Activity/Application References
3-(1H-1,3-Benzimidazol-2-yl)-2(1H)-pyridinone (Target) C₁₂H₉N₃O 219.23 None (parent compound) Potential kinase inhibition or antimicrobial activity
5-(1-Benzyl-5,6-dichloro-1H-1,3-benzimidazol-2-yl)-2(1H)-pyridinone C₁₉H₁₃Cl₂N₃O 370.23 Benzyl, dichloro Antifungal activity (structural analog of Carbendazim)
3-{1-[4-(tert-Butyl)benzyl]-5,6-dimethyl-1H-1,3-benzimidazol-2-yl}-2(1H)-pyridinone C₂₅H₂₇N₃O 385.5 tert-Butyl benzyl, dimethyl Research chemical; potential kinase inhibitor
3-[5,6-Dichloro-1-(4-fluorobenzyl)-1H-1,3-benzimidazol-2-yl]-2(1H)-pyridinone C₁₉H₁₂Cl₂FN₃O 404.23 4-Fluorobenzyl, dichloro Structural analog for drug discovery (undisclosed activity)
3-(2,4-Dichlorobenzyl)-4-hydroxy-1-(4-pyridinylmethyl)-2(1H)-pyridinone C₁₉H₁₄Cl₂N₂O₂ 389.24 Dichlorobenzyl, hydroxypyridinyl Strong basicity; pharmacological potential
3-(1H-Benzimidazol-2-yl)-2H-1-benzopyran-2-one C₁₆H₁₀N₂O₂ 262.26 Coumarin moiety Fluorescence properties; enzyme inhibition candidate

Key Trends and Research Findings

Substituent Effects on Bioactivity

  • Halogenation: Dichloro substitutions (e.g., in 5-(1-benzyl-5,6-dichloro-1H-1,3-benzimidazol-2-yl)-2(1H)-pyridinone) enhance antifungal activity, likely by improving target binding affinity. However, such modifications may increase toxicity, as seen in Carbendazim (a benzimidazole carbamate with restricted use due to toxicity) .
  • Fluorine Substitution: The 4-fluorobenzyl group in 3-[5,6-dichloro-1-(4-fluorobenzyl)-...-pyridinone may enhance metabolic stability and binding specificity in drug discovery pipelines .

Heterocycle Influence

  • Pyridinone vs. Coumarin: Replacing pyridinone with coumarin (3-(1H-benzimidazol-2-yl)-coumarin) introduces fluorescence properties, expanding applications to biosensing or imaging, but reduces basicity compared to pyridinone derivatives .
  • Pyridinone vs.

Pharmacological Potential

  • The parent compound’s simplicity (C₁₂H₉N₃O) offers a scaffold for derivatization, while analogs with dichloro/fluorobenzyl groups (e.g., ) show promise in targeting resistant fungal strains.
  • 3-(2,4-Dichlorobenzyl)-4-hydroxy-1-(4-pyridinylmethyl)-2(1H)-pyridinone’s strong basicity (pKa ~12) suggests utility in pH-dependent drug delivery systems .

Biological Activity

3-(1H-1,3-benzimidazol-2-yl)-2(1H)-pyridinone is a heterocyclic compound that combines the structural features of benzimidazole and pyridinone. This unique combination provides a platform for diverse biological activities, making it a subject of interest in medicinal chemistry and pharmacology. The compound's potential therapeutic applications span various fields, including antimicrobial, anticancer, and anti-inflammatory activities.

Chemical Structure and Properties

The compound can be represented by the following chemical structure:

PropertyValue
IUPAC Name3-(1H-benzimidazol-2-yl)-1H-pyridin-2-one
Molecular FormulaC12H9N3O
Molecular Weight213.22 g/mol
CAS Number842149-97-7

The biological activity of this compound is largely attributed to its ability to interact with various biological macromolecules. The compound's structure allows it to form hydrogen bonds and engage in π-π stacking interactions with enzymes and receptors. This interaction can modulate the activity of these targets, leading to therapeutic effects.

Antimicrobial Activity

Research has indicated that derivatives of benzimidazole, including this compound, exhibit significant antimicrobial properties. A study highlighted that compounds with similar structures demonstrated efficacy against both Gram-positive and Gram-negative bacteria. For example, one derivative showed promising results with a minimum inhibitory concentration (MIC) against Staphylococcus aureus and Escherichia coli .

Anticancer Activity

The compound has also been investigated for its anticancer potential. In vitro studies have shown that it can inhibit the proliferation of various cancer cell lines. For instance, one study reported that benzimidazole derivatives exhibited cytotoxic effects against human breast cancer cells (MCF-7) and lung cancer cells (A549), suggesting that this compound could be developed as a potential anticancer agent .

Anti-inflammatory Activity

In addition to its antimicrobial and anticancer properties, this compound has been noted for its anti-inflammatory effects. It has been shown to reduce the production of pro-inflammatory cytokines in vitro, indicating its potential use in treating inflammatory diseases .

Study on Antimicrobial Efficacy

A recent study synthesized several benzimidazole derivatives and evaluated their antimicrobial activity against various pathogens. Among these compounds, one derivative exhibited significant antibacterial activity with an MIC value lower than standard antibiotics like cefadroxil .

Evaluation of Anticancer Properties

In another study focusing on the anticancer properties of benzimidazole derivatives, researchers found that this compound demonstrated notable cytotoxicity against cancer cell lines with IC50 values indicating effective growth inhibition .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by various substituents on the benzimidazole and pyridinone rings. Modifications in these regions have been shown to enhance or diminish activity against specific targets. For instance, the introduction of electron-withdrawing or electron-donating groups can significantly affect the compound's potency .

Q & A

Basic: What synthetic methodologies are optimal for preparing 3-(1H-1,3-benzimidazol-2-yl)-2(1H)-pyridinone?

The synthesis typically involves multi-step organic reactions, including cyclocondensation and functional group transformations. Key steps include:

  • Cyclization : Reacting 2-chloronicotinic acid derivatives with o-phenylenediamine under reflux in polar aprotic solvents (e.g., DMF) to form the benzimidazole core .
  • Chlorination : Using phosphorus oxychloride (POCl₃) for selective chlorination at specific positions, requiring precise temperature control (70–90°C) to avoid over-chlorination .
  • Purification : Column chromatography with silica gel and gradients of ethyl acetate/hexane (1:4 to 1:2) ensures high purity (>95%).

Advanced: How can contradictions between computational (DFT) and experimental (X-ray) structural data be resolved for this compound?

Discrepancies often arise in bond lengths or dihedral angles due to crystal packing effects or solvent interactions. To address this:

  • Refinement : Use software like SHELXL (v.2018/3) to refine X-ray data with anisotropic displacement parameters for non-H atoms .
  • DFT Optimization : Compare gas-phase DFT (B3LYP/6-31G**) geometries with solid-state X-ray structures, accounting for intermolecular forces (e.g., hydrogen bonds like N–H···N/O in the crystal lattice) .
  • Hydrogen Bond Analysis : ORTEP-3 can visualize hydrogen-bonding networks (e.g., S(6) intramolecular rings) that stabilize the crystal structure .

Basic: What spectroscopic techniques are critical for characterizing this compound?

  • NMR : ¹H/¹³C NMR in DMSO-d₆ identifies proton environments (e.g., aromatic protons at δ 7.2–8.5 ppm) and confirms the absence of unreacted intermediates .
  • Mass Spectrometry : High-resolution ESI-MS (e.g., m/z 305.33 [M+H]⁺) validates molecular weight and fragmentation patterns .
  • IR Spectroscopy : Peaks at ~3400 cm⁻¹ (N–H stretch) and ~1650 cm⁻¹ (C=O) confirm functional groups .

Advanced: How do substituents on the benzimidazole ring influence electronic properties and reactivity?

Substituents modulate electron density and steric effects:

  • Electron-Withdrawing Groups (e.g., Cl) : Increase electrophilicity at the pyridinone moiety, enhancing reactivity in nucleophilic substitutions.
  • Methoxy Groups : Stabilize π-π stacking interactions in crystals, as seen in the dihedral angle (23.57°) between benzimidazole and pyridinone rings .
  • Hydrogen Bond Donors : N–H groups participate in intermolecular interactions (e.g., C(4) chains via N–H···N bonds), affecting solubility and crystallinity .

Basic: What crystallographic tools are recommended for structural determination?

  • Data Collection : Use a Bruker APEXII diffractometer with Mo Kα radiation (λ = 0.71073 Å) at 150 K to minimize thermal motion artifacts .
  • Software Suite : WinGX (v.2023) for data integration and SHELXT for structure solution via intrinsic phasing .
  • Validation : Check CIF files with PLATON to identify missed symmetry or disorder .

Advanced: What strategies mitigate challenges in resolving chiral centers or polymorphism?

  • Chiral Resolution : Use chiral HPLC (e.g., Chiralpak IA column) with hexane/isopropanol (85:15) to separate enantiomers .
  • Polymorphism Screening : Conduct solvent-mediated crystallization trials (e.g., ethanol vs. acetonitrile) and analyze via PXRD to identify stable forms .
  • Thermal Analysis : DSC/TGA can detect phase transitions (e.g., melting points ~205–207°C for polymorphs) .

Basic: How is the compound’s stability assessed under experimental conditions?

  • pH Stability : Incubate in buffers (pH 2–12) at 37°C for 24h; monitor degradation via HPLC. Stability is typically maintained at pH 4–8 .
  • Thermal Stability : TGA shows decomposition onset at ~250°C, confirming suitability for high-temperature reactions .

Advanced: What mechanistic insights explain its biological activity in enzyme inhibition?

  • Binding Studies : Molecular docking (AutoDock Vina) reveals interactions with kinase ATP-binding pockets, including H-bonds with backbone amides (e.g., hinge region residues) .
  • Kinetic Assays : IC₅₀ values (e.g., 0.5 µM for CDK2 inhibition) correlate with substituent electronegativity, as seen in halogenated derivatives .

Basic: How are reaction yields optimized in multi-step syntheses?

  • Stepwise Monitoring : Use TLC (silica GF₂₅₄) at each stage to identify byproducts and adjust stoichiometry.
  • Catalyst Screening : Pd(OAc)₂/Xantphos improves coupling reactions (e.g., Suzuki-Miyaura) with yields up to 85% .

Advanced: How do crystal packing forces impact physicochemical properties?

  • Hydrophobicity : Layered packing (viewed along the a-axis) with van der Waals gaps reduces aqueous solubility .
  • Mechanical Properties : Hirshfeld surface analysis (CrystalExplorer) quantifies C–H···π interactions (10–15% contribution), influencing tabletability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(1H-1,3-benzimidazol-2-yl)-2(1H)-pyridinone
Reactant of Route 2
Reactant of Route 2
3-(1H-1,3-benzimidazol-2-yl)-2(1H)-pyridinone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.